molecular formula C7H4F3NO3 B6229185 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1393558-71-8

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6229185
CAS No.: 1393558-71-8
M. Wt: 207.11 g/mol
InChI Key: CBLNTLHIERBSTB-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile chemical compound used in scientific research. It’s a monocarboxylic derivative of pyridine . It’s used as a pharmaceutical intermediate and is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular formula of this compound is C7H4F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 154-158 °C . It is slightly soluble in water .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Given the unique properties of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, it is expected to find diverse applications in areas such as drug synthesis, catalyst development, and materials science advancements. The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of a hydroxyl group and a trifluoromethyl group onto a pyridine ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-chloro-6-hydroxypyridine", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-6-hydroxypyridine is reacted with trifluoromethyl iodide and copper(I) iodide in ethanol to yield 6-hydroxy-4-(trifluoromethyl)pyridine.", "Step 2: The resulting compound is then treated with potassium carbonate and carbon dioxide in water to introduce a carboxyl group, yielding 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid." ] }

CAS No.

1393558-71-8

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14)

InChI Key

CBLNTLHIERBSTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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